molecular formula C21H30N2O3 B7180221 N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-1-(2-methylpropanoyl)piperidine-4-carboxamide

N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-1-(2-methylpropanoyl)piperidine-4-carboxamide

Cat. No.: B7180221
M. Wt: 358.5 g/mol
InChI Key: GUALONSVWSNYHV-UHFFFAOYSA-N
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Description

“N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-1-(2-methylpropanoyl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-1-(2-methylpropanoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-15(2)20(25)22-11-9-18(10-12-22)21(26)23(13-16-3-4-16)14-17-5-7-19(24)8-6-17/h5-8,15-16,18,24H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUALONSVWSNYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)C(=O)N(CC2CC2)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-1-(2-methylpropanoyl)piperidine-4-carboxamide” typically involves multiple steps, including:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropylmethyl group: This step may involve alkylation reactions using cyclopropylmethyl halides.

    Attachment of the 4-hydroxyphenylmethyl group: This can be done through nucleophilic substitution reactions.

    Acylation with 2-methylpropanoyl chloride:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinones or phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine or aromatic derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: The compound can be used as a starting material for the synthesis of new piperidine-based molecules with potential pharmacological activities.

Biology

    Biological assays: The compound can be tested for its activity against various biological targets, including enzymes, receptors, and pathogens.

Medicine

    Drug development: Due to its structural features, the compound may be investigated for its potential as a therapeutic agent in treating diseases such as pain, inflammation, or neurological disorders.

Industry

    Chemical intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action of “N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-1-(2-methylpropanoyl)piperidine-4-carboxamide” would depend on its specific molecular targets. Potential mechanisms include:

    Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.

    Enzyme inhibition: It may inhibit certain enzymes, affecting biochemical pathways.

    Ion channel modulation: The compound could influence ion channels, altering cellular excitability.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]piperidine-4-carboxamide
  • N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-1-(2-methylpropanoyl)piperidine

Uniqueness

  • Structural features : The presence of the cyclopropylmethyl and 4-hydroxyphenylmethyl groups, along with the 2-methylpropanoyl moiety, gives the compound unique chemical and biological properties.
  • Pharmacological potential : The combination of these structural elements may result in distinct pharmacological activities compared to similar compounds.

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